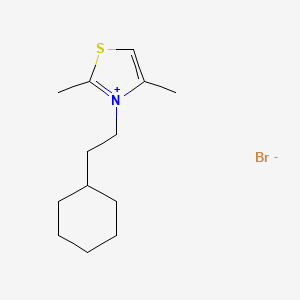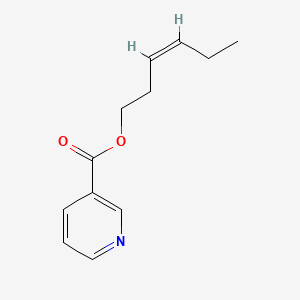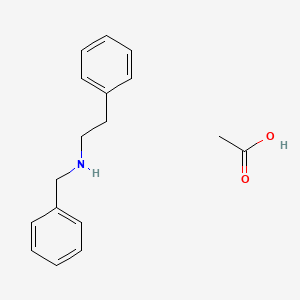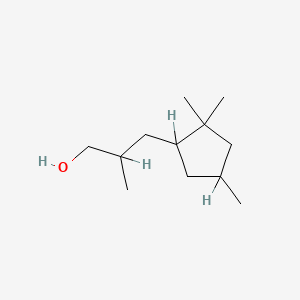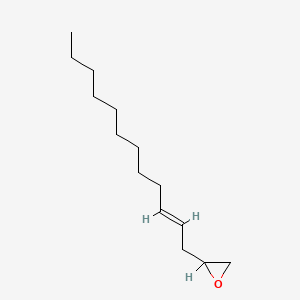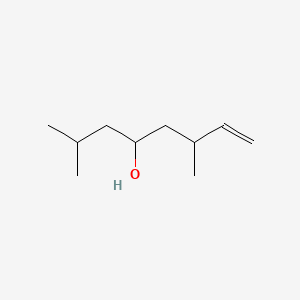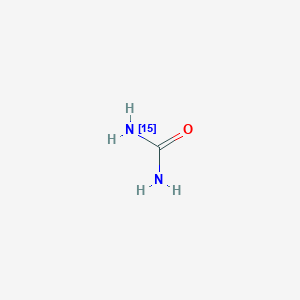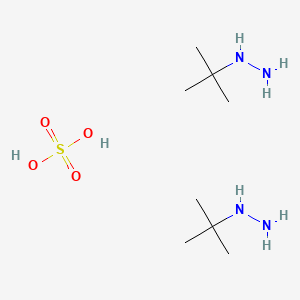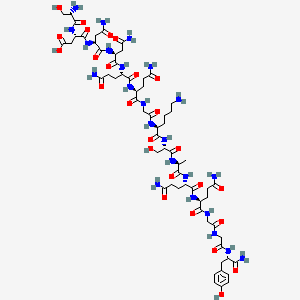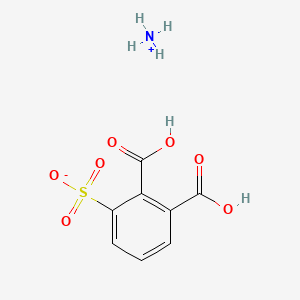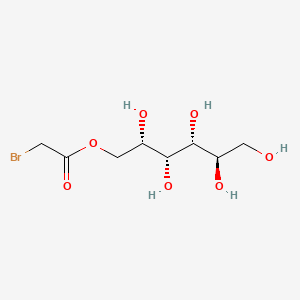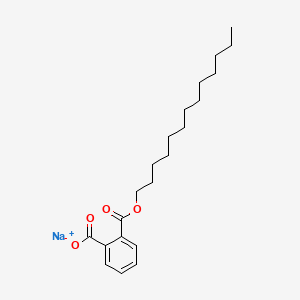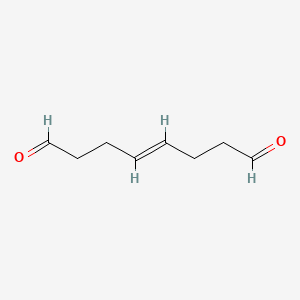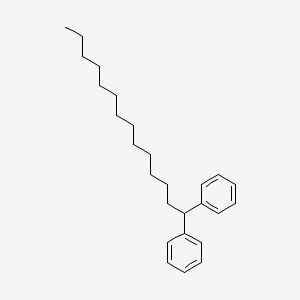
Diphenyltetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by the presence of two phenyl groups attached to a tetradecane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyltetradecane typically involves the reaction of tetradecane with benzene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where an alkyl halide (tetradecyl chloride) reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .
化学反应分析
Types of Reactions
Diphenyltetradecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, particularly in the phenyl rings, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
Diphenyltetradecane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Research into its interactions with biological membranes and its potential as a hydrophobic agent.
Medicine: Investigations into its potential use as a drug delivery vehicle due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants
作用机制
The mechanism of action of Diphenyltetradecane involves its interaction with various molecular targets. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes, leading to various biological effects .
相似化合物的比较
Similar Compounds
Diphenylmethane: Similar structure but with a shorter alkyl chain.
Diphenylethane: Contains an ethane chain instead of tetradecane.
Diphenylpropane: Features a propane chain.
Uniqueness
Diphenyltetradecane is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain increases its hydrophobicity and affects its behavior in various applications compared to shorter-chain analogs .
属性
CAS 编号 |
97392-71-7 |
|---|---|
分子式 |
C26H38 |
分子量 |
350.6 g/mol |
IUPAC 名称 |
1-phenyltetradecylbenzene |
InChI |
InChI=1S/C26H38/c1-2-3-4-5-6-7-8-9-10-11-18-23-26(24-19-14-12-15-20-24)25-21-16-13-17-22-25/h12-17,19-22,26H,2-11,18,23H2,1H3 |
InChI 键 |
RHISRDQWNQEBBY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


